Safety data sheet (SDS) for 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
Safety data sheet (SDS) for 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
Subject: 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid
CAS: 329906-75-4 | Role: Pharmaceutical Intermediate / Scaffold
Part 1: Molecular Identity & Physicochemical Profiling
The Scientist’s Perspective: Standard Safety Data Sheets (SDS) often treat chemical intermediates as generic "white powders." However, for a drug development professional, the structure dictates the protocol. This compound is not just an irritant; it is a lipophilic sulfonamide derivative .
The presence of the N-methyl-N-phenyl group significantly alters its physicochemical profile compared to the parent 4-chloro-3-sulfamoylbenzoic acid. It increases lipophilicity (LogP), potentially enhancing skin permeation, while retaining the acidic core and the sulfonamide "structural alert" for sensitization.
Physicochemical Data Table
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | MW: 325.77 g/mol | |
| Physical State | Solid (White to Off-White Powder) | Dust generation is the primary exposure vector.[1] |
| Solubility | Low in water; High in DMSO, MeOH, DMF | Critical: Do not rely on aqueous washes for decontamination. Use organic solvents (EtOH/Acetone) for cleaning verification. |
| Acidity (pKa) | ~3.5 (Benzoic acid moiety) | Corrosive to mucous membranes; requires pH neutralization before disposal. |
| Partition Coeff. | LogP > 2.5 (Predicted) | High Skin Absorption Risk. The phenyl/methyl groups facilitate dermal penetration better than unsubstituted sulfonamides. |
Part 2: Toxicological Prediction & Hazard Identification
The "Read-Across" Strategy: While specific toxicological data for CAS 329906-75-4 is limited, we apply Structure-Activity Relationship (SAR) logic from the well-characterized parent scaffold (CAS 1205-30-7) and the sulfonamide class.
Core Hazards (GHS Classification derived from SAR)
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Skin & Eye Irritation (Category 2/2A):
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Respiratory Sensitization & Irritation (Category 3):
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Mechanism:[2][3] Inhalation of dust triggers mucosal inflammation (H335).
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Hidden Risk:Sulfonamide Moiety. Individuals with "Sulfa" allergies may exhibit cross-reactivity. Although N-substitution reduces immediate reactivity compared to primary sulfonamides, metabolic cleavage can regenerate the allergen.
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Target Organ Toxicity (Kidney/Liver):
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Context: This structure mimics loop diuretics (e.g., Furosemide intermediates). High systemic absorption may alter electrolyte balance or stress renal filtration pathways.
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Visualizing the Hazard Logic (SAR Analysis)
Caption: Structural Dissection of Hazards. The N-substitution (Green) increases absorption, while the Sulfonamide (Red) drives sensitization risks.
Part 3: Operational Control Strategies
The Protocol: Treat this compound as an OEB 3 (Occupational Exposure Band) material (10–100 µg/m³) until definitive toxicology proves otherwise. This requires containment beyond a standard fume hood.
1. Engineering Controls & Containment
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Primary Barrier: Weighing must be performed in a Vented Balance Enclosure (VBE) or a Powder Containment Hood with HEPA filtration.
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Reaction Phase: Once dissolved in solvent, standard fume hood handling is acceptable.
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Static Control: Use an ionizing bar during weighing. The lipophilic nature of the powder often leads to high static charge, causing "flying powder" and unseen contamination.
2. Personal Protective Equipment (PPE)
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Respiratory: N95 (minimum) or P100 respirator if handling outside a VBE.
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Dermal: Double Nitrile Gloves are mandatory.
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Why? The N-methyl/phenyl groups increase solvent solubility. If dissolved in DMSO or DCM, the compound can permeate single gloves rapidly.
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Technique: "Colored inner glove" method (wear a bright blue inner glove and white outer glove to visually detect tears).
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3. Decontamination & Cleaning Verification
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Solvent Selection: Do not use water initially.
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Step 1: Wipe surfaces with 70% Ethanol or Isopropanol (solubilizes the lipophilic tail).
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Step 2: Follow with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate) to deprotonate the benzoic acid, converting it to the highly soluble carboxylate salt.
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Validation: Swab test with UV detection (Benzoic acid derivatives have strong UV absorbance at ~254 nm).
4. Handling Workflow Diagram
Caption: Safe Handling Workflow. Critical control points are the Weighing and Solubilization phases where dust risk is highest.
Part 4: Emergency Response & Environmental Fate
Spill Response
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Evacuate: Clear the immediate area of non-essential personnel.
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PPE Up: Don Tyvek suit and P100 respirator.
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Contain: Do not dry sweep.
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Neutralize: Cover spill with a weak base (Soda Ash/Sodium Carbonate). This converts the acid to a salt, reducing volatility and facilitating cleanup.
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Clean: Wet wipe with ethanol, then water.
First Aid (Mechanism-Based)
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Eye Contact: Flush for 15 minutes. Note: The acidic nature requires prolonged flushing to restore physiological pH.
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Skin Contact: Wash with soap and water.[5] Alert: If dissolved in DMSO/DMF, monitor for systemic symptoms (dizziness, diuresis) as the solvent acts as a carrier.
References
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PubChem. (n.d.). Compound Summary: 4-Chloro-3-sulfamoylbenzoic acid (Parent Scaffold).[6] National Library of Medicine. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.).[7] C&L Inventory: Benzoic acid, 4-chloro-3-sulfamoyl-.[8] Retrieved from [Link]
- SafeBridge Consultants. (2022). Occupational Health Categorization of Pharmaceutical Compounds.
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NIST Chemistry WebBook. (n.d.). Benzoic acid derivatives and IR Spectra. Retrieved from [Link]
Sources
- 1. 4-Chloro-3-(chlorosulfonyl)benzoic acid | 2494-79-3 [sigmaaldrich.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. CAS 1205-30-7: 4-Chloro-3-Sulfamoyl Benzoic Acid [cymitquimica.com]
- 7. 4-Chloro-3-((3-nitrophenyl)sulfamoyl)benzoic acid | C13H9ClN2O6S | CID 1079025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
